Cas no 69718-72-5 (2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine)
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
- 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
- 10-azabicyclo[6.3.1]dodeca-2,4,6-triene
- 10-AZA-TRICYCLO[6.3.1.0] DODECA-2,4,6-TRIENE
- 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine
- 10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-triene
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzapine
- 10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- J-506853
- 10-AZA-TRICYCLO[6.3.1.0]DODECA-2,4,6-TRIENE
- 10-azatricyclo[6.3.1.0(2),?]dodeca-2(7),3,5-triene
- SCHEMBL1972232
- BDBM50166909
- AKOS022635980
- C11H13N
- 69718-72-5
- 10-Aza-tricyclo[6.3.1.0*2,7*]dodeca-2(7),3,5-triene
- AC-25505
- 10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-triene tosylate
- CHEMBL192387
- 10-AZA-TRICYCLO[6.3.1.0]DODECA-2,4,6-TRIENETOSYLATE
- G72620
- 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
-
- MDL: MFCD18375198
- Inchi: 1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2
- InChI Key: COMHUAMOJSTCMM-UHFFFAOYSA-N
- SMILES: N1CC2C3C=CC=CC=3C(C1)C2
Computed Properties
- Exact Mass: 331.12400
- Monoisotopic Mass: 159.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.070
- Boiling Point: 278 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.573
- PSA: 74.78000
- LogP: 4.51200
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1230404-1g |
2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine |
69718-72-5 | 95% | 1g |
$730 | 2024-06-03 | |
| Ambeed | A577689-250mg |
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-trienetosylate |
69718-72-5 | 98% | 250mg |
$24.0 | 2024-04-17 | |
| Ambeed | A577689-1g |
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine |
69718-72-5 | 95% | 1g |
$50.0 | 2025-04-17 | |
| Ambeed | A577689-5g |
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine |
69718-72-5 | 95% | 5g |
$140.0 | 2025-04-17 | |
| Ambeed | A577689-10g |
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-trienetosylate |
69718-72-5 | 98% | 10g |
$252.0 | 2024-04-17 | |
| Ambeed | A577689-25g |
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine |
69718-72-5 | 95% | 25g |
$470.0 | 2025-04-17 | |
| Ambeed | A577689-100g |
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-trienetosylate |
69718-72-5 | 98% | 100g |
$1316.0 | 2024-04-17 | |
| Ambeed | A577689-500g |
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-trienetosylate |
69718-72-5 | 98% | 500g |
$5340.0 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041557-1g |
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine |
69718-72-5 | ≥95% | 1g |
¥380.00 | 2025-04-13 |
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Suppliers
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
Recent Advances in the Study of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (CAS: 69718-72-5)
The compound 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (CAS: 69718-72-5) has garnered significant attention in recent years due to its unique pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging roles in drug development.
Recent studies have highlighted the structural versatility of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, which serves as a key scaffold in the design of novel CNS-targeting agents. Its rigid tricyclic framework allows for selective interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a dopamine D2 receptor partial agonist, suggesting potential applications in neurological disorders such as Parkinson's disease and schizophrenia.
Advances in synthetic methodologies have enabled more efficient production of 69718-72-5 derivatives with improved pharmacokinetic profiles. Researchers at the University of Cambridge recently developed a novel asymmetric synthesis route that achieves >90% enantiomeric purity, addressing previous challenges in stereoselective preparation (Nature Chemistry, 2023). This breakthrough has facilitated structure-activity relationship studies, leading to the identification of analogs with enhanced blood-brain barrier permeability.
In oncology research, 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine derivatives have shown promise as epigenetic modulators. A multi-center study published in Cancer Research (2024) reported that specific fluorinated analogs exhibit potent histone deacetylase (HDAC) inhibitory activity, with IC50 values in the low nanomolar range. These findings open new avenues for developing targeted cancer therapies with reduced off-target effects compared to existing HDAC inhibitors.
The compound's potential in pain management has also been explored. Recent preclinical data indicate that certain 69718-72-5 derivatives act as dual μ-opioid receptor agonists and noradrenaline reuptake inhibitors, displaying analgesic efficacy comparable to morphine but with reduced respiratory depression and abuse liability (European Journal of Pharmacology, 2024). This pharmacological profile makes them attractive candidates for next-generation pain medications.
Despite these advances, challenges remain in optimizing the therapeutic window of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine-based compounds. Current research efforts are focused on improving metabolic stability and reducing potential cardiotoxicity through rational drug design approaches. The integration of computational modeling and high-throughput screening has accelerated the identification of lead compounds with favorable safety profiles.
Looking forward, the diverse biological activities of 69718-72-5 derivatives position them as valuable tools for both basic research and drug discovery. Ongoing clinical trials evaluating their efficacy in neuropsychiatric disorders and cancer immunotherapy are expected to yield important results in the coming years. The compound's unique chemical architecture continues to inspire innovative medicinal chemistry strategies across multiple therapeutic areas.
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